molecular formula C23H15BrO2 B14398849 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one CAS No. 87888-38-8

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one

Cat. No.: B14398849
CAS No.: 87888-38-8
M. Wt: 403.3 g/mol
InChI Key: SWJZEQIBXDYBME-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. The presence of bromine and phenyl groups in this compound makes it a unique compound with distinct chemical properties.

Preparation Methods

The synthesis of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2H-pyran-2-one with triphenylphosphine in the presence of a base. The reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .

Chemical Reactions Analysis

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine and phenyl groups allows it to form stable interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87888-38-8

Molecular Formula

C23H15BrO2

Molecular Weight

403.3 g/mol

IUPAC Name

3-bromo-4,5,6-triphenylpyran-2-one

InChI

InChI=1S/C23H15BrO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(26-23(21)25)18-14-8-3-9-15-18/h1-15H

InChI Key

SWJZEQIBXDYBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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